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Introduction to Chymase Biology and Therapeutic
Rationale

Chymase in Diabetic Kidney Disease Pathophysiology

Chymase, a chymotrypsin-like serine protease primarily expressed and stored in mast cells, has been
implicated in multiple pathological processes relevant to diabetic kidney disease (DKD) progression.
Following tissue damage, chymase is rapidly released in its active form upon degranulation of mast cells
within the kidney parenchyma. In the extracellular matrix, chymase catalyzes several proteolytic reactions of
significant pathological relevance: it cleaves angiotensin I to angiotensin II independently of angiotensin-
converting enzyme (ACE), activates transforming growth factor beta (TGF-f) from its latent form, and
generates other fibrotic factors including interleukin-1 (IL-1) and endothelin-1 (ET-1). [1] The enzymatic
activity of chymase is particularly relevant in tissues where local angiotensin II production contributes to
fibrosis, inflammation, and eventual organ dysfunction—key processes in the progression of DKD. The
enhanced expression of chymase in diseased kidneys has been consistently observed in preclinical models,

suggesting its involvement in the pathogenesis of diabetic nephropathy and other renal disorders. [1]

The dual pathway for angiotensin II generation in tissues provides the fundamental rationale for chymase

inhibition in DKD. While ACE is responsible for systemic angiotensin II production in the circulatory
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system, chymase serves as the predominant generator of angiotensin II in specific tissues including the heart
and kidneys. This compartmentalization offers a therapeutic opportunity: chymase inhibition may disrupt
local deleterious angiotensin II-mediated effects without affecting systemic blood pressure regulation,
potentially avoiding the hypotensive adverse effects associated with ACE inhibitors or angiotensin receptor
blockers (ARBs). [1] Furthermore, because of the local confinement of chymase activity in damaged tissues,
a chymase inhibitor would theoretically provide targeted therapeutic action specifically at sites of active

pathology while minimizing systemic consequences.

Fulacimstat Drug Profile

Fulacimstat (BAY 1142524) represents a first-in-class, orally available chymase inhibitor developed by
Bayer AG. From a chemical perspective, fulacimstat is a small molecule with a molecular weight of 487.39
g/mol and the chemical formula C23H16F3N306. [2] [3] The compound was discovered through systematic
optimization of a screening hit identified from high-throughput screening of over 2.5 million compounds in
the Bayer compound library. [1] The initial screening hit featured a 1,2,4-triazin-dione core with modest
inhibitory activity against human chymase (IC50 = 2.2 uM), which was subsequently optimized through
comprehensive medicinal chemistry efforts to improve potency, selectivity, and drug-like properties. [1] The
resulting clinical compound, fulacimstat, exhibits high selectivity for chymase over other serine proteases

and demonstrates a favorable safety profile in clinical testing. [1] [4]

The mechanism of action involves direct inhibition of chymase enzymatic activity, thereby reducing the local
production of angiotensin II and other chymase-derived mediators in tissues. Preclinical characterization
demonstrated that fulacimstat achieves sufficient exposure in target tissues to effectively suppress chymase
activity at therapeutically relevant doses. [1] The pharmacological profile of fulacimstat supports twice-
daily oral dosing in human trials, with mean total trough concentrations achieved in clinical studies that were
approximately 9-fold higher than those predicted to be required for minimal therapeutic activity. [5] The
drug development program for fulacimstat initially focused on cardiac remodeling after myocardial
infarction, but was subsequently expanded to investigate potential benefits in DKD based on the recognized

role of chymase in renal fibrosis and dysfunction.

CADA DIA Trial Designh Overview
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Study Objectives and Endpoints

The CADA DIA trial (ClinicalTrials.gov Identifier: Not provided in sources; Bayer Study 18933) was a
Phase II, multicenter, randomized, double-blind, placebo-controlled clinical trial designed to evaluate the
efficacy, safety, and tolerability of fulacimstat in patients with Type 2 diabetes and a clinical diagnosis of
DKD. [6] The primary objective was to analyze first signs of efficacy as determined by favorable changes
in urinary albumin creatinine ratio (UACR) after 6 months of treatment. The secondary objectives included
comprehensive analysis of safety and tolerability as evidenced by the incidence and severity of adverse
events, with additional characterization of the pharmacokinetic profile of fulacimstat in the target patient

population. [6] [5]

The trial employed a UACR-centric endpoint strategy, consistent with current regulatory guidance for
early-phase DKD trials. UACR serves as a well-validated biomarker for renal damage in diabetes and has
been shown to predict clinical outcomes including progression to end-stage renal disease. The specific
primary outcome measure was the change in UACR from baseline to 6 months, with the ratio of albumin to
creatinine determined in first morning void urine samples. [6] This approach aligns with contemporary
clinical trial methodologies for diabetic kidney disease, where changes in albuminuria provide an accepted

indicator of treatment effect on renal pathophysiology.

Overall Study Design

The CADA DIA trial employed a randomized, double-blind, placebo-controlled, parallel-group design
conducted across multiple clinical centers in Europe and Israel. [6] The study comprised a screening period,
a 6-month double-blind treatment period, and a post-treatment follow-up phase. Eligible patients were
randomized in a 2:1 ratio to receive either fulacimstat 25 mg twice daily or matching placebo, administered
orally on top of evidence-based standard of care for DKD. [5] The sample size calculation determined that
64 valid patients needed to complete treatment with fulacimstat and 32 valid patients with placebo, with a

planned total enrollment of 152 participants to account for potential dropouts. [6]

The trial design included stringent standardization procedures to minimize variability in key
measurements. First morning void urine collections were used for UACR determination to reduce diurnal
variation, and central laboratory assessments were employed for consistency across study sites. The 6-month

treatment duration was selected based on prior evidence suggesting that this timeframe is sufficient to detect
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meaningful changes in albuminuria while remaining feasible for patient recruitment and retention. The study
was conducted in accordance with the principles outlined in the Declaration of Helsinki and was approved by
institutional review boards or ethics committees at all participating centers, with written informed consent

obtained from all participants prior to any study-related procedures. [5]

Table: CADA DIA Trial Design Overview

Design Element Specification

Study Phase Phase I

Design Multicenter, randomized, double-blind, placebo-controlled
Treatment Duration 6 months

Follow-up Period 3 days after last drug administration for safety monitoring
Randomization Ratio 2:1 (fulacimstat:placebo)

Target Enroliment 152 patients

Completion Targets 64 patients in fulacimstat arm, 32 in placebo arm
Primary Endpoint Change in urinary albumin-to-creatinine ratio (UACR)
Key Secondary Endpoints Incidence and severity of adverse events

Participant Recruitment and Eligibility Criteria

Inclusion and Exclusion Criteria

The CADA DIA trial implemented specific eligibility criteria designed to enroll a well-defined population
of patients with Type 2 diabetes and established DKD while minimizing confounding factors. Participants
were required to be between 18 and 79 years of age with a clinical diagnosis of Type 2 diabetes and diabetic

kidney disease. [6] All enrolled patients were maintained on the maximum tolerated dose of either an
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angiotensin II receptor blocker (ARB) or an angiotensin-converting enzyme (ACE) inhibitor for at least 3
months prior to the screening visit, ensuring stable background therapy aligned with standard of care
guidelines for DKD management. [5] This design element was critical for evaluating the incremental benefit

of chymase inhibition beyond established renin-angiotensin system blockade.

Key exclusion criteria encompassed conditions that might confound interpretation of renal outcomes or
increase patient risk. These included Type 1 diabetes, non-diabetic kidney disease, recent cardiovascular
events (within 3 months), uncontrolled hypertension, significant hepatic impairment, and anticipated need
for renal replacement therapy within the study period. [6] The stringent patient selection methodology
aimed to identify a population with confirmed DKD pathology while excluding individuals with alternative
causes of albuminuria or rapidly progressive renal impairment that might obscure detection of a treatment

effect.

Baseline Characteristics

The randomized population in the CADA DIA trial reflected typical characteristics of patients with moderate
DKD. Prior to treatment initiation, participants had a mean UACR of 131 mg/g (with a considerable range
from 29 mg/g to 2429 mg/g), indicating substantial heterogeneity in the severity of albuminuria across the
study population. [5] The mean estimated glomerular filtration rate (eGFR) was 60.8 + 16.9 mL/min/1.73 m?,
consistent with moderate chronic kidney disease. [5] The baseline demographics and clinical characteristics
were well-balanced between treatment arms, which is crucial for valid comparison of outcomes between the

fulacimstat and placebo groups.

The inclusion of patients with a broad range of albuminuria (from microalbuminuria to overt proteinuria)
allowed for assessment of potential treatment effects across the spectrum of DKD severity. This variability
also enabled exploratory analyses of whether treatment response might differ based on baseline UACR
levels, though the trial was not powered for formal subgroup analyses. The presence of patients with
preserved eGFR (>60 mL/min/1.73 m?) alongside those with moderately reduced kidney function reflected
the real-world clinical spectrum of DKD and increased the generalizability of the study findings to the

broader DKD population.

Table: Participant Eligibility Criteria
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Category Inclusion Criteria Exclusion Criteria
Age 18-79 years
Diabetes Status Type 2 diabetes with clinical Type 1 diabetes
diagnosis of diabetic kidney
disease
Renal Function Stable renal function with UACR Non-diabetic kidney disease
>30 mg/g
Background Stable, maximum tolerated ACEi or  Anticipated need for renal replacement
Medication ARB dose for 23 months therapy
Cardiovascular Recent cardiovascular events (within 3
Status months), uncontrolled hypertension
Hepatic Function Significant hepatic impairment
Other Written informed consent Conditions potentially interfering with

study conduct

Intervention Protocol and Concomitant Medications

Dosing Regimen and Administration

The intervention protocol specified fulacimstat 25 mg administered orally twice daily (BID) or matching
placebo for a duration of 6 months. [6] This dose selection was based on prior Phase I studies and the
CHIARA MIA 1 trial in post-myocardial infarction patients, which demonstrated that the 25 mg BID
regimen achieved mean total trough concentrations approximately 9-10 fold higher than those predicted to be
required for minimal therapeutic activity. [4] [5] The twice-daily dosing strategy was implemented to
maintain consistent chymase inhibition throughout the dosing interval, potentially important for sustained

suppression of local angiotensin II generation in renal tissues.
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Drug accountability was maintained through detailed documentation of study drug administration, and
compliance was monitored through returned tablet counts and patient diaries. The blinding procedures
ensured that both participants and investigational staff remained unaware of treatment assignment throughout
the study period, with matched placebo tablets identical in appearance to the active drug. [6] The double-
blind design was maintained until database lock to prevent conscious or unconscious bias in endpoint

assessment, particularly for subjective elements of safety monitoring.

Concomitant Medications and Standard of Care

A critical aspect of the trial design was that fulacimstat or placebo was administered "on top of evidence-
based standard of care" for DKD. [6] This approach reflected the anticipated clinical use scenario where
chymase inhibition would be adjunctive to established foundational therapies. All patients continued their
pre-existing diabetes management regimens, including glucose-lowering medications, and remained on
stable doses of either ACE inhibitors or ARBs throughout the study period. [5] The stable background
therapy requirement (for at least 3 months prior to screening) helped ensure that changes in albuminuria

could be reasonably attributed to the study intervention rather than adjustments in conventional treatments.

The protocol specified restrictions on certain medications that might interfere with study outcomes or patient
safety. These included prohibitions on concomitant use of other investigational products, strong inhibitors or
inducers of cytochrome P450 enzymes that might alter fulacimstat metabolism, and additions of other renin-
angiotensin-aldosterone system inhibitors beyond the established ACEi or ARB therapy. [6] The medication
monitoring process included comprehensive documentation of all concomitant drugs throughout the study
period, with particular attention to medications known to affect renal function, blood pressure, or potassium

homeostasis that might influence the primary efficacy endpoint or key safety parameters.

Assessment Methods and Outcome Measures

Efficacy Assessments

The primary efficacy assessment focused on changes in urinary albumin-to-creatinine ratio (UACR), a

well-established biomarker for renal damage in diabetic kidney disease. UACR was determined from first
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morning void urine samples collected at baseline (before treatment initiation) and after 6 months of
treatment. [6] The use of first morning voids rather than random urine collections or 24-hour urine samples
represents a practical standardization approach that balances accuracy with feasibility in a multicenter
trial setting. The UACR measurements were performed in a central laboratory using standardized methods to

minimize inter-site variability, with quality control procedures implemented to ensure reliable results.

Secondary efficacy assessments included comprehensive evaluation of renal function through serial
measurements of serum creatinine and calculation of estimated glomerular filtration rate (eGFR) using
appropriate equations (likely CKD-EPI or MDRD, though not explicitly stated in the sources). [5] While the
trial was not powered to detect differences in hard clinical endpoints such as progression to end-stage renal
disease, the protocol included documentation of any such events as exploratory endpoints. The 6-month
timeframe for the primary endpoint assessment aligns with contemporary clinical trial approaches for DKD,
where changes in albuminuria over this duration have been accepted as a reasonable indicator of potential

treatment effects on renal pathology.

Safety Monitoring

The safety assessment protocol included systematic monitoring for treatment-emergent adverse events
(TEAEs), serious adverse events (SAEs), changes in vital signs, clinical laboratory parameters, and
electrocardiograms. [6] The specific timing for safety assessments spanned from the first intake of study
drug up to 3 days after the last administration, capturing both on-treatment and immediate post-treatment
events. [6] Given the mechanism of action of fulacimstat and experience with other agents affecting the
renin-angiotensin system, particular attention was directed toward monitoring of serum potassium levels,
renal function, and blood pressure, though prior Phase I studies had demonstrated no concerning effects on

these parameters. [4]

The safety population included all randomized patients who received at least one dose of study medication,
following the intention-to-treat principle for safety analyses. All adverse events were documented using
standardized terminology (likely MedDRA), with severity graded according to predefined scales and
relationship to study drug assessed by investigators. [6] [5] The independent oversight of safety data by a
Data Monitoring Committee (not explicitly mentioned for CADA DIA but utilized in similar trials by the
same sponsor) provided an additional layer of patient protection and objective evaluation of the emerging

safety profile throughout the study period.

© 2026 Smolecule. All rights reserved. 8/16 Tech Support


https://clinicaltrials.bayer.com/study/18933
https://pubmed.ncbi.nlm.nih.gov/33367744/
https://clinicaltrials.bayer.com/study/18933
https://clinicaltrials.bayer.com/study/18933
https://www.smolecule.com/products/s528537?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/30452784/
https://clinicaltrials.bayer.com/study/18933
https://pubmed.ncbi.nlm.nih.gov/33367744/
https://www.smolecule.com/products/s528537?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Statistical Analysis Plan

The statistical analysis plan specified that the primary efficacy analysis would compare the change in
UACR from baseline to 6 months between the fulacimstat and placebo groups using analysis of covariance
(ANCOVA). The model included treatment as a fixed effect and baseline UACR as a covariate, with the
results expressed as a least squares mean ratio (fulacimstat/placebo) and corresponding 90% confidence
interval. [5] A statistically significant effect would be declared if the confidence interval for the ratio

excluded 1.0, with a P-value < 0.1 considered significant in line with the reported results (P = 0.1477). [5]

The sample size justification was based on achieving sufficient power to detect a clinically meaningful
difference in UACR change between treatment groups, though the specific assumptions and effect size used
for calculation were not detailed in the available sources. The planned enrollment of 152 patients with
completion targets of 96 patients (64 in the fulacimstat group and 32 in the placebo group) provided a 2:1
randomization ratio that increased the experience with the active drug while maintaining an adequate control
group for comparison. [6] All efficacy analyses were performed on the per-protocol population, with

supportive analyses using the intention-to-treat population to test the robustness of the findings.

Table: Efficacy and Safety Assessment Schedule

. During End of Treatment (6
Assessment Baseline Follow-up
Treatment months)
UACR X X
Serum X Periodic X
Creatinine/leGFR monitoring
Serum Potassium X Periodic X
monitoring
Adverse Events At each visit X 3 days post-
treatment
Vital Signs X At each visit X
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. During End of Treatment (6
Assessment Baseline Follow-up
Treatment months)
Concomitant X At each visit X
Medications
Study Drug At each visit X

Compliance

Results and Interpretative Conclusions

Efficacy Outcomes

The CADA DIA trial results demonstrated that fulacimstat did not achieve statistical significance for its
primary efficacy endpoint. After 24 weeks of treatment, UACR increased by 27.4% (coefficient of variation
[CV] 86%) in the placebo group compared to an increase of 3% (CV 88.9%) in the fulacimstat group. [5]
The ANCOVA model revealed a least squares mean UACR ratio (fulacimstat/placebo) of 0.804 (90% CI
0.627-1.030, P = 0.1477), indicating a non-significant UACR reduction of 19.6% with fulacimstat compared
to placebo. [5] The confidence interval boundaries, which crossed 1.0, indicated that the observed effect
did not reach statistical significance at the pre-specified alpha level, though the point estimate suggested a

potential modest treatment effect that was insufficiently powered in this trial.

The variable response to treatment is reflected in the high coefficients of variation for UACR changes in
both groups (approximately 86-89%), indicating substantial heterogeneity in albuminuria progression among
study participants. This degree of variability is not uncommon in DKD trials but poses challenges for
detecting treatment effects, particularly in Phase II studies with limited sample sizes. The results do not
support a clinically meaningful benefit of chymase inhibition on albuminuria in patients with Type 2 diabetes
and DKD who are already receiving standard of care including ACE inhibitors or ARBs. [5] The efficacy
conclusions must be interpreted in the context of the 6-month trial duration, which may have been
insufficient to detect more gradual effects on renal pathology, though albuminuria typically responds within

this timeframe to effective interventions.
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Safety Findings

Throughout the CADA DIA trial, fulacimstat demonstrated a favorable safety and tolerability profile
consistent with observations from earlier Phase I studies and the CHIARA MIA trials in post-myocardial
infarction patients. [4] [5] The incidence and severity of adverse events were comparable between
fulacimstat and placebo groups, with no unexpected safety signals emerging in this DKD population. The
absence of clinically relevant effects on vital signs, potassium levels, or renal function parameters in a
chronic patient population with multiple comorbidities supported the overall acceptable risk-benefit profile

of fulacimstat, despite the lack of efficacy on the primary endpoint. [5]

The pharmacokinetic analyses confirmed that the 25 mg BID dosing regimen achieved mean total trough
concentrations approximately 9-fold higher than those predicted to be required for minimal therapeutic
activity, indicating that drug exposure was sufficient for adequate target engagement. [5] This finding
suggests that the lack of efficacy was not attributable to inadequate dosing or systemic exposure, but rather
to insufficient impact of chymase inhibition on the pathological processes driving albuminuria in DKD. The
collective safety experience across multiple clinical trials of fulacimstat, including studies in post-MI and
DKD populations, provides comprehensive reassurance regarding the compound's tolerability, though its

development for these indications has been discontinued based on the efficacy results. [1] [5]

Conclusions and Future Directions

The CADA DIA trial concluded that while fulacimstat was safe and well-tolerated, it did not produce a
statistically significant reduction in albuminuria in patients with Type 2 diabetes and DKD. [5] The authors
explicitly stated that "these findings do not support a therapeutic role for chymase inhibition in DKD,"
leading to discontinuation of development for this indication. [5] This conclusion reflects the stringent
efficacy threshold required for continued investment in a new therapeutic mechanism, particularly in a field

with established standard of care and recent additions of SGLT?2 inhibitors with demonstrated renal benefits.

Despite these negative results in DKD, research interest in chymase inhibition has recently been revitalized
by the discovery of a novel biological role of chymase in intrathrombus plasmin inactivation. [1]
Emerging evidence suggests that chymase inhibitors may function as potential profibrinolytic drugs with low
bleeding risk, offering exceptional safety advantages for treating acute thrombosis settings such as stroke,

pulmonary embolism, or venous thrombosis. [1] This therapeutic repurposing opportunity illustrates how
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mechanistic understanding of drug targets continues to evolve, potentially identifying new indications for
compounds that proved unsuccessful in their original therapeutic contexts. For DKD, however, the negative
results from the CADA DIA trial do not support further investigation of chymase inhibition as a therapeutic
strategy, with resources likely better directed toward alternative mechanisms with stronger preliminary

evidence of efficacy.

Appendix: Experimental Protocols

Urinary Albumin-to-Creatinine Ratio Measurement Protocol

Sample Collection: First morning void urine samples should be collected in standardized containers.
Participants should be instructed to discard the first urine after waking and collect the second voided urine
entirely. Samples must be processed within 2 hours of collection or refrigerated at 2-8°C for up to 24 hours if
immediate processing is not possible. Sample Analysis: Urine albumin concentration should be measured
using immunonephelometric or immunoturbidimetric methods standardized against reference materials.
Urine creatinine should be measured using the Jaffe method or enzymatic methods calibrated to isotope
dilution mass spectrometry (IDMS)-traceable standards. The UACR is calculated by dividing urine albumin
concentration (mg/L) by urine creatinine concentration (g/L), with results expressed in mg/g. Quality
Control: Implement a minimum of two levels of commercial quality control materials with each analysis
batch. Participate in external quality assurance programs for both albumin and creatinine measurements.
Establish coefficients of variation for the assay that do not exceed 5% for creatinine and 7.5% for albumin

measurements.

Clinical Trial Simulation and Modeling Approaches

For future drug development programs in renal impairment populations, modeling and simulation
approaches can supplement or sometimes replace dedicated clinical trials. Population PK Modeling:
Develop a population PK model using data from Phase I studies and early Phase II trials to characterize the
relationship between renal function (eGFR or CrCL) and fulacimstat clearance. Incorporate covariates such
as age, body weight, and serum albumin that might influence drug exposure. Physiologically-Based PK

(PBPK) Modeling: Construct a PBPK model incorporating drug-specific parameters (molecular weight,
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lipophilicity, protein binding) and system-specific parameters (renal blood flow, GFR, tissue volumes) to
simulate exposure in various degrees of renal impairment. Verify model performance against available
clinical data. Exposure-Response Analysis: Establish relationships between drug exposure (AUC, Cmin)
and key efficacy/safety endpoints to inform dose adjustment recommendations. These modeling approaches
are particularly valuable when conducting dedicated renal impairment trials is not feasible, as recognized in

regulatory guidelines. [7]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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